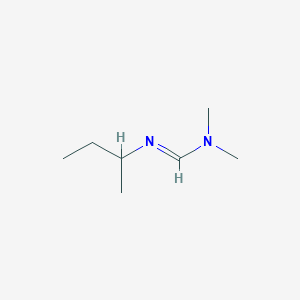![molecular formula C17H13N3O B14419214 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole CAS No. 82076-01-5](/img/structure/B14419214.png)
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is a compound that features a unique combination of an indole ring and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method for synthesizing the oxadiazole ring is the cyclodehydration of diacylhydrazines using reagents such as sulfuric acid, thionyl chloride, or polyphosphoric acid . The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclodehydration step and the development of more efficient catalysts for the Fischer indole synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Both the indole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted indole and oxadiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective or anticancer agent
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated system.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Wirkmechanismus
The mechanism of action of 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, oxadiazole derivatives have been shown to inhibit bacterial enzymes and viral entry proteins . The indole moiety can interact with various biological targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: Compounds like tryptophan and serotonin, which contain the indole ring, are well-known for their roles in biological systems.
Uniqueness
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is unique due to the combination of the indole and oxadiazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
82076-01-5 |
|---|---|
Molekularformel |
C17H13N3O |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
5-(1H-indol-3-ylmethyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13N3O/c1-2-6-12(7-3-1)17-19-16(21-20-17)10-13-11-18-15-9-5-4-8-14(13)15/h1-9,11,18H,10H2 |
InChI-Schlüssel |
ZWQUTWWYVMDEQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



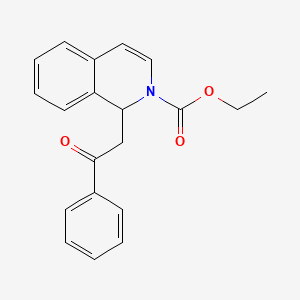
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)
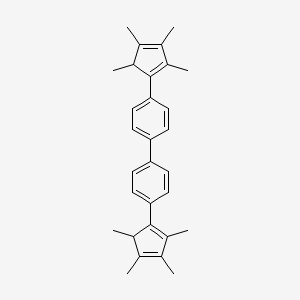
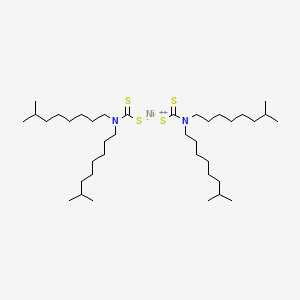

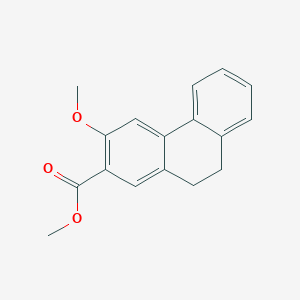
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)

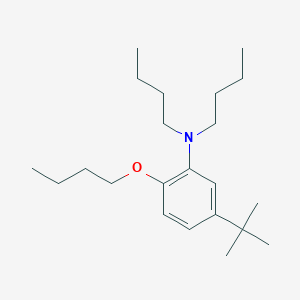
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
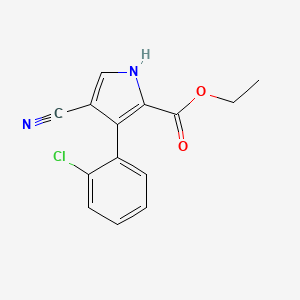
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
